2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features two indole moieties connected by an acetamide linkage, with one indole ring substituted with a benzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Formation of 5-benzyloxyindole: This can be achieved by reacting indole with benzyl bromide in the presence of a base such as potassium carbonate.
Acylation: The 5-benzyloxyindole is then acylated with chloroacetyl chloride to form 2-chloro-N-(5-benzyloxy-1H-indol-1-yl)acetamide.
Coupling Reaction: Finally, the 2-chloro-N-(5-benzyloxy-1H-indol-1-yl)acetamide is reacted with 5-aminoindole to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-[5-(hydroxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide.
Substitution: Formation of 2-[5-(substituted)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide derivatives.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in regulating mood, appetite, and sleep .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(benzyloxy)-1H-indol-3-yl]ethanamine hydrochloride
- 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone
- [5-(benzyloxy)-1H-indol-2-yl]methanol
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is unique due to its dual indole structure connected by an acetamide linkage, which imparts distinct chemical and biological properties. This structural feature allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-21-6-8-23-19(14-21)10-12-26-23)16-28-13-11-20-15-22(7-9-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29) |
InChI Key |
VHVWABWCIWGCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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